2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with methoxy groups and a phenylthiazole moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The phenylthiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a phenacyl bromide with thiourea under basic conditions.
Attachment of the Thiazole to the Benzenesulfonamide: The phenylthiazole derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the sulfonamide group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and sulfonamide group suggests it might exhibit antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the thiazole moiety, making it less complex and potentially less bioactive.
Phenylthiazole Derivatives: These compounds contain the thiazole ring but lack the sulfonamide group, which might reduce their solubility and bioavailability.
Other Sulfonamides: Compounds like sulfanilamide, which are simpler and might not have the same range of applications.
Uniqueness
2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the combination of the methoxy-substituted benzene ring, the sulfonamide group, and the phenylthiazole moiety. This combination of functional groups provides a balance of reactivity, solubility, and potential bioactivity that is not commonly found in simpler compounds.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-16-8-9-17(25-2)18(12-16)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUWHMBIWGMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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